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Compound of Interest

Compound Name: Histone H4 (2-21)

Cat. No.: B15564338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The N-terminal tail of Histone H4, particularly residues 2-21, is a critical hub for a diverse array

of post-translational modifications (PTMs). These modifications, including acetylation,

methylation, and phosphorylation, act as a dynamic signaling platform, profoundly influencing

chromatin structure and gene expression. Understanding the intricate interplay of these

epigenetic marks is paramount for deciphering fundamental biological processes and for the

development of novel therapeutic strategies targeting a wide range of diseases, from cancer to

neurodegenerative disorders.

This technical guide provides a comprehensive overview of the key epigenetic modifications

occurring on the Histone H4 (2-21) tail. It summarizes quantitative data on their prevalence

and co-occurrence, details established experimental protocols for their investigation, and

visualizes the complex signaling pathways that govern their deposition and removal.

Data Presentation: Quantitative Insights into H4 (2-
21) Modifications
Mass spectrometry-based proteomics has been instrumental in quantifying the abundance and

co-occurrence of various PTMs on the Histone H4 N-terminal tail. While the precise

stoichiometry can vary depending on cell type, cell cycle stage, and environmental stimuli, the

following tables summarize representative quantitative data gleaned from mass spectrometry

studies.
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Modification Site
Relative
Abundance (%)

Notes

Acetylation

H4K5ac K5 Variable

Often co-occurs with

other acetylation

marks.

H4K8ac K8 Variable

Frequently observed

in combination with

H4K5ac, H4K12ac,

and H4K16ac.

H4K12ac K12 Variable

Part of the canonical

histone acetylation

pattern associated

with active

transcription.

H4K16ac K16 5-15

A key mark in

chromatin

decondensation and

gene activation. Its

deacetylation is linked

to gene silencing.

Methylation

H4R3me1 R3 Variable
Can be a precursor to

dimethylation.

H4R3me2a R3 Variable

Asymmetric

dimethylation is

generally associated

with transcriptional

activation.

H4R3me2s R3 Variable Symmetric

dimethylation is often

linked to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564338?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


transcriptional

repression.

Phosphorylation

H4S1ph S1 Low

Often linked to mitosis

and DNA damage

response.

Table 1: Relative Abundance of Single Modifications on Histone H4 (2-21). The relative

abundance of individual modifications can fluctuate significantly based on cellular context. Data

is compiled from multiple mass spectrometry-based studies.

Co-occurring
Modifications

Relative Abundance (%) Functional Implication

H4K5ac + H4K8ac + H4K12ac

+ H4K16ac (Tetra-acetylation)
Variable

Strongly associated with open

chromatin and active gene

transcription.

H4R3me2a +

H4K5ac/K8ac/K12ac
Observed

Suggests crosstalk between

methylation and acetylation in

promoting transcription.

H4S1ph + Acetylation Observed

May play a role in coordinating

chromatin dynamics during

mitosis.

Table 2: Co-occurrence of Modifications on a Single Histone H4 Tail (2-21). The "histone code"

hypothesis posits that combinations of modifications are read by specific effector proteins to

elicit downstream biological outcomes. Mass spectrometry allows for the detection of these

combinatorial patterns on a single histone tail.

Experimental Protocols
Investigating the epigenetic landscape of the Histone H4 tail requires a combination of robust

experimental techniques. Below are detailed methodologies for key experiments.
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Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq) for Histone H4 Modifications
ChIP-seq is a powerful technique to map the genome-wide distribution of specific histone

modifications.

1. Cell Fixation and Chromatin Preparation:

Grow cells to 70-80% confluency.

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for

10 minutes at room temperature with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Incubate for 5 minutes at room temperature.

Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.

Resuspend nuclei in a suitable lysis buffer and sonicate to shear chromatin to an average

fragment size of 200-500 bp.

2. Immunoprecipitation:

Pre-clear the chromatin by incubating with Protein A/G beads.

Incubate the pre-cleared chromatin with an antibody specific for the histone modification of

interest (e.g., anti-H4K16ac) overnight at 4°C with rotation.

Add Protein A/G beads to capture the antibody-histone-DNA complexes. Incubate for 2-4

hours at 4°C.

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specific binding.

3. Elution and DNA Purification:

Elute the chromatin complexes from the beads using an elution buffer.
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Reverse the cross-links by incubating at 65°C overnight with NaCl.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

4. Library Preparation and Sequencing:

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol

(e.g., Illumina).

Perform high-throughput sequencing.

5. Data Analysis:

Align sequenced reads to the reference genome.

Perform peak calling to identify regions of enrichment for the histone modification.

Annotate peaks to genomic features (e.g., promoters, enhancers).

Cells in Culture Cross-linking
(Formaldehyde) Cell Lysis & Nuclei Isolation Chromatin Shearing

(Sonication)
Immunoprecipitation
(Specific Antibody) Washes Elution & Reverse

Cross-linking DNA Purification Library Preparation Sequencing Data Analysis Genome-wide
Modification Map

Histone Sample Derivatization
(e.g., Propionylation) Proteolytic Digestion Liquid Chromatography

(Peptide Separation)
Tandem Mass Spectrometry

(MS/MS) Data Analysis & Quantification PTM Identification
& Abundance
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Upstream Signals

Growth Factors
(e.g., EGF)

PRMT1 Activation

Wnt Signaling mTOR Signaling

Histone H4
(Arginine 3)

Methylates

H4R3me2a

Transcriptional Activation
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Upstream Signals

Caloric Restriction

SIRT1 / SIRT2 Activation

Oxidative Stress DNA Damage

H4K16ac

Deacetylates

Histone H4
(Lysine 16)

Transcriptional Silencing
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Upstream Signals

Growth Factor Signaling
(e.g., MAPK/ERK)

HAT Activation
(e.g., p300/CBP, Tip60)

Nuclear Calcium Signaling

H4 Tail
(K5, K8, K12, K16)

Acetylates

Acetylated H4

Transcriptional Activation
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Mitotic Entry

Aurora B Kinase Activation

Histone H4
(Serine 1)

Phosphorylates

H4S1ph

Chromosome Condensation
& Segregation
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To cite this document: BenchChem. [An In-depth Technical Guide to Epigenetic Modifications
on Histone H4 (2-21)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15564338#epigenetic-modifications-on-histone-h4-2-
21]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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